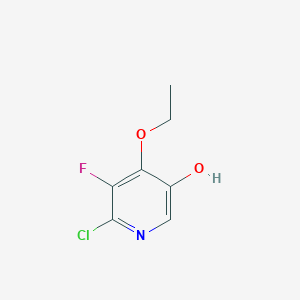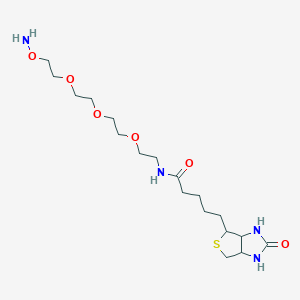
Biotin-PEG3-oxyamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG3-oxyamine is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an oxyamine functional group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable oxime bonds with aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-oxyamine typically involves the conjugation of biotin with a PEG spacer and an oxyamine group. The process begins with the activation of biotin, followed by the attachment of the PEG spacer through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid or viscous liquid and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG3-oxyamine primarily undergoes biotinylation reactions, where it reacts with molecules containing free aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and efficient, making it ideal for labeling and bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in the reactions involving this compound include sodium periodate for the oxidation of carbohydrates and glycoproteins, and various aldehyde or ketone-containing molecules as targets for biotinylation. The reactions are typically carried out under mild conditions to preserve the integrity of the target molecules .
Major Products
The major products formed from the reactions involving this compound are biotinylated molecules, which can be used in various biochemical and analytical applications. These products are highly stable and retain the biological activity of the original molecules .
Aplicaciones Científicas De Investigación
Biotin-PEG3-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for analytical and preparative purposes.
Biology: Employed in the labeling of carbohydrates, glycoproteins, and other biomolecules for detection and purification.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for various industrial processes.
Mecanismo De Acción
The mechanism of action of Biotin-PEG3-oxyamine involves the formation of stable oxime bonds with aldehyde or ketone groups on target molecules. This reaction is facilitated by the oxyamine group, which reacts specifically with the carbonyl groups to form a stable linkage. The PEG spacer enhances the solubility and accessibility of the biotin moiety, allowing for efficient binding to avidin or streptavidin .
Comparación Con Compuestos Similares
Biotin-PEG3-oxyamine is unique due to its combination of biotin, PEG spacer, and oxyamine group. Similar compounds include:
Biotin-PEG2-oxyamine: Shorter PEG spacer, which may affect solubility and binding efficiency.
Biotin-PEG4-oxyamine: Longer PEG spacer, providing greater flexibility and solubility.
Biotin-PEG3-NH2: Contains an amine group instead of oxyamine, used for different types of bioconjugation reactions.
This compound stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H34N4O6S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24) |
Clave InChI |
OLCOSDGJNTXSBD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
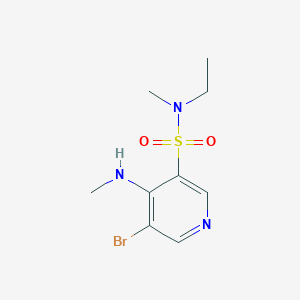
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)
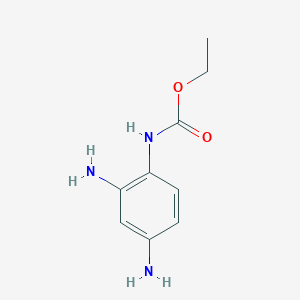
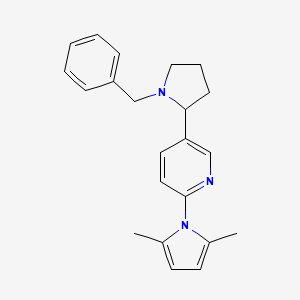
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)
![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)
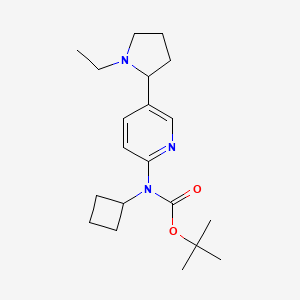
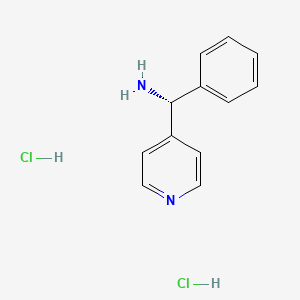
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)

